Methyl 2-amino-3-methylbenzoate: A Technical Guide for Researchers
Methyl 2-amino-3-methylbenzoate: A Technical Guide for Researchers
CAS Number: 22223-49-0 Synonyms: Methyl 3-methylanthranilate, 2-Amino-3-methylbenzoic Acid Methyl Ester, 2-Amino-m-toluic Acid Methyl Ester
This technical guide provides a comprehensive overview of Methyl 2-amino-3-methylbenzoate, a key organic intermediate with significant applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a metabolite and synthetic precursor.
Core Physicochemical and Spectroscopic Data
The fundamental properties of Methyl 2-amino-3-methylbenzoate are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 165.19 g/mol | [1][2][3] |
| Appearance | Crystalline powder; White to Almost white powder to lump | [1][2] |
| Melting Point | 115-117°C or 25.0-29.0°C | [2][4] |
| Boiling Point | 153°C at 23 mmHg | [4] |
| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |
Note on Melting Point: A significant discrepancy exists in the literature. Researchers should verify this property with their specific sample.
Spectroscopic Data
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (400MHz, CDCl₃) δ: 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H) | [6] |
| IR / MS | Specific experimental IR and Mass Spectrometry data for the title compound are not readily available in surveyed databases. Analysis of the parent compound, 2-Amino-3-methylbenzoic acid, shows characteristic IR bands for N-H, C=O (acid), and C-N vibrations. | [7] |
Synthesis and Experimental Protocols
Methyl 2-amino-3-methylbenzoate is primarily synthesized via two well-established methods: the reduction of a nitro-aromatic precursor or the esterification of the corresponding carboxylic acid.
Synthesis Workflow Diagram
Caption: Primary synthesis pathways to Methyl 2-amino-3-methylbenzoate.
Experimental Protocol 1: Reduction of Methyl 3-methyl-2-nitrobenzoate
This method involves the catalytic hydrogenation of the corresponding nitro compound.
Procedure:
-
In a 600 mL high-pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Palladium on Carbon (Pd/C) (1.0 g), and acetonitrile (300 mL).[6]
-
Heat the mixture to 70°C and pressurize with hydrogen gas to 65 psi (450 kPa).[6]
-
Maintain the reaction under these conditions for 8 hours.[6]
-
Optionally, add a supplementary portion of 5% Pd/C (1.0 g) and continue hydrogenation at 100 psi (690 kPa) for an additional 8.5 hours to ensure complete conversion.[5][6]
-
After cooling the reaction mixture to room temperature, purge the vessel with nitrogen gas.[5]
-
Filter the mixture through Celite and wash the filter cake with acetonitrile (3 x 25 mL).[6]
-
The combined filtrate, containing the desired product, can be partially evaporated and quantified by HPLC, typically yielding the product in high purity (>97%).[5][6]
Experimental Protocol 2: Esterification of 2-Amino-3-methylbenzoic Acid
This protocol follows a standard esterification procedure using an alkyl halide.
Procedure:
-
Dissolve 2-amino-3-methylbenzoic acid (66.9 mmol) in N,N-dimethylformamide (DMF) (200 mL).[6]
-
Add cesium carbonate (Cs₂CO₃) (102 mmol) to the solution and stir the mixture for 30 minutes at room temperature.[6]
-
Add methyl iodide (67.0 mmol) to the reaction mixture.[6]
-
Allow the reaction to proceed for 18 hours at room temperature.[6]
-
Upon completion, partition the reaction mixture between water (1 L) and diethyl ether (200 mL).[6]
-
Extract the aqueous layer with an additional portion of ether (100 mL).[6]
-
Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous potassium carbonate.[6]
-
Concentrate the solution under reduced pressure to yield Methyl 2-amino-3-methylbenzoate. This method typically results in a yield of approximately 92%.[6]
Applications in Research and Development
Methyl 2-amino-3-methylbenzoate is a versatile building block in organic synthesis, primarily valued for its role in constructing more complex molecules for the pharmaceutical and agrochemical sectors.[8]
Agrochemical Synthesis
A significant application is in the production of herbicides. The compound is a direct precursor to 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, a critical intermediate for synthesizing the highly efficient sulfonylurea herbicide, Fluazifop-P-butyl.[6]
Caption: Synthesis of a herbicide intermediate from Methyl 2-amino-3-methylbenzoate.
Pharmaceutical and Biochemical Applications
-
Pharmaceutical Intermediate: The compound serves as a key starting material in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[8] Its structure is particularly valuable for creating molecules targeting neurological disorders.[8]
-
Metabolite Research: 2-Amino-3-methylbenzoic acid (the parent acid of the title compound) is a known human metabolite of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[5][9] The methyl ester is therefore used as a standard in metabolic studies.
-
Fungicide Development: It is a starting material for synthesizing metabolites of Metalaxyl, an agricultural fungicide, aiding in the study of its environmental and biological fate.[5]
Biological Significance: Role in Lidocaine Metabolism
While Methyl 2-amino-3-methylbenzoate itself is a synthetic compound, its corresponding carboxylic acid, 2-amino-3-methylbenzoic acid, is a metabolite of Lidocaine. The metabolism of Lidocaine occurs primarily in the liver, where it is processed by cytochrome P450 enzymes, notably CYP1A2 and CYP3A4.[1] The major metabolic pathway involves sequential N-deethylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX), followed by hydrolysis to 2,6-xylidine.[1][10] The formation of 2-amino-3-methylbenzoic acid occurs through subsequent biotransformation of these intermediates.
Caption: The metabolic pathway of Lidocaine leading to the formation of 2-amino-3-methylbenzoic acid.
Safety and Handling
Methyl 2-amino-3-methylbenzoate is classified as an irritant and requires careful handling in a laboratory setting.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [11] |
| Hazard Codes | Xi (Irritant) | [12] |
| Hazard Statements | H302 (Harmful if swallowed), Causes skin irritation, Causes serious eye irritation. | [11] |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [12] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [11] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [12] |
Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
References
- 1. ClinPGx [clinpgx.org]
- 2. Methyl 2-Amino-3-methylbenzoate | 22223-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 2-amino-3-methylbenzoate | 22223-49-0 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]
- 8. ochsnerjournal.org [ochsnerjournal.org]
- 9. Human Metabolome Database: Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680) [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 2-amino-3-methylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR [m.chemicalbook.com]
